![molecular formula C23H18FN5O4 B2958850 Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate CAS No. 896298-29-6](/img/no-structure.png)

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

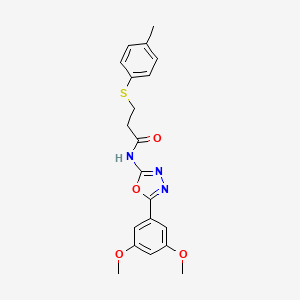

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C23H18FN5O4 and its molecular weight is 447.426. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones, closely related to Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate, are synthesized from 1-Aryl-5-amino-4-cyanoformimidoyl imidazoles and acyl and sulfonyl acetonitriles. This process has been studied for its potential in creating various biologically active compounds (Zaki & Proença, 2007).

- N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, act as efficient catalysts in transesterification and acylation reactions involving esters and alcohols, showcasing the versatility of these compounds in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Biological and Medical Research

- Compounds with structures similar to this compound, such as substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, have been investigated for their antiproliferative effects against breast cancer cell lines, indicating potential use in cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

- Novel pyrazoles synthesized from related compounds have shown promising results in antioxidant, anti-breast cancer, and anti-inflammatory properties. This highlights the potential for derivatives of this compound in developing new therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Spectral and Optical Studies

- Spectral properties of Y-shaped donor-acceptor push-pull imidazole-based fluorophores, related to the target compound, were investigated. These studies are crucial for understanding the electronic properties and potential applications of such compounds in various fields like material science and photophysics (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).

Mécanisme D'action

Target of Action

The compound “Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate” is a derivative of indole and imidazole . Indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives have been used in the development of new drugs . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethyl-2-oxobutanamide, which is then reacted with 4-methyl-7-phenyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid to form the intermediate 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid. This intermediate is then esterified with methanol to form the final product, Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "4-methyl-7-phenyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid", "methanol" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluoro-N-ethyl-2-oxobutanamide.", "Step 2: Reaction of 4-fluoro-N-ethyl-2-oxobutanamide with 4-methyl-7-phenyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid.", "Step 3: Esterification of 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid to form the final product, Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate." ] } | |

Numéro CAS |

896298-29-6 |

Formule moléculaire |

C23H18FN5O4 |

Poids moléculaire |

447.426 |

Nom IUPAC |

methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C23H18FN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-6-4-3-5-7-14)29(22(27)25-20)16-10-8-15(24)9-11-16/h3-12H,13H2,1-2H3 |

Clé InChI |

SRSPORKNFWIXBT-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)

![1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea](/img/structure/B2958768.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)

![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)